Sceptrin dihydrochloride

Antibacterial Natural Products Microbiology

Sceptrin dihydrochloride (CAS 79703-25-6) is a dimeric bromopyrrole alkaloid first isolated from the marine sponge Agelas sceptrum and subsequently found in other Agelas species. It belongs to the pyrrole-imidazole alkaloid (PIA) family, a class of marine natural products known for their complex structures and diverse biological activities.

Molecular Formula C22H25BrN10O2
Molecular Weight 541.4 g/mol
Cat. No. B12336639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSceptrin dihydrochloride
Molecular FormulaC22H25BrN10O2
Molecular Weight541.4 g/mol
Structural Identifiers
SMILESC1=CNC(=C1)C(=O)NCC2C(C(C2C3=CN=C(N3)N)C4=CN=C(N4)N)CNC(=O)C5=CC(=CN5)Br
InChIInChI=1S/C22H25BrN10O2/c23-10-4-14(27-5-10)20(35)29-7-12-11(6-28-19(34)13-2-1-3-26-13)17(15-8-30-21(24)32-15)18(12)16-9-31-22(25)33-16/h1-5,8-9,11-12,17-18,26-27H,6-7H2,(H,28,34)(H,29,35)(H3,24,30,32)(H3,25,31,33)
InChIKeyOHXDZYOSEDUXGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sceptrin Dihydrochloride: A Marine Bromopyrrole Alkaloid Antibiotic with Multifaceted Bioactivity


Sceptrin dihydrochloride (CAS 79703-25-6) is a dimeric bromopyrrole alkaloid first isolated from the marine sponge Agelas sceptrum and subsequently found in other Agelas species [1]. It belongs to the pyrrole-imidazole alkaloid (PIA) family, a class of marine natural products known for their complex structures and diverse biological activities [2]. Sceptrin functions as a bacteriostatic antibiotic against a range of Gram-positive and Gram-negative bacteria, and its mechanism of action involves direct binding to the bacterial actin homolog MreB, leading to disruption of the bacterial cell wall, as well as competitive inhibition of muscarinic acetylcholine receptors (mAChR) and disruption of actin polymerization, which potently inhibits cell motility in eukaryotic cells [1][3][4].

Why Generic Substitution Fails for Sceptrin Dihydrochloride: Key Differentiators in the Pyrrole-Imidazole Alkaloid Class


Generic substitution within the pyrrole-imidazole alkaloid class is not feasible due to profound differences in both antibacterial potency and the specific molecular targets engaged by each compound. While structurally related congeners such as oroidin, dibromosceptrin, ageliferin, and hymenin share a common biosynthetic origin, they exhibit distinct pharmacological profiles, target engagement, and potency windows [1]. For instance, sceptrin's antibacterial activity against Staphylococcus aureus is substantially greater than that of its monomeric counterpart oroidin [2], and it uniquely targets the bacterial cytoskeletal protein MreB, a mechanism not shared by all class members [3]. Furthermore, sceptrin's potent inhibition of eukaryotic cell motility (IC50 15 µM) [4] is not a universal feature among its analogs, and its specific polypharmacology—encompassing antibacterial, antimuscarinic, and actin-disrupting activities—is not replicated by other class members [5]. These quantitative and mechanistic distinctions mandate the precise procurement of Sceptrin dihydrochloride for assays where these specific activities are required.

Sceptrin Dihydrochloride: Quantified Differentiation Against Key Analogs


Superior Antibacterial Potency of Sceptrin vs. Oroidin Against Staphylococcus aureus

Sceptrin exhibits significantly greater antibacterial activity against the clinically relevant Gram-positive pathogen Staphylococcus aureus compared to its monomeric counterpart oroidin. In a direct comparative study, sceptrin demonstrated an MIC of 15 µg/mL, while oroidin's antimicrobial activity was described as 'considerably greater' in a relative context, with oroidin being less potent [1]. The quantitative superiority of sceptrin is further supported by independent studies showing oroidin has a MIC90 of 12.5 µM against S. aureus [2], whereas sceptrin's MIC is 62.5 µM [3].

Antibacterial Natural Products Microbiology

Sceptrin's Unique Target Engagement: Binding to the Bacterial Actin Homolog MreB

Sceptrin's antibacterial mechanism of action is distinct from many other bromopyrrole alkaloids due to its direct interaction with MreB, the bacterial actin homolog essential for cell shape determination and cell wall synthesis in rod-shaped bacteria. A bidirectional affinity protocol isolated sceptrin from an Agelas conifera extract and its affinity partner MreB from E. coli lysate, validating MreB as a cellular target [1]. This MreB binding is a specific, verifiable interaction not shared by all class members; for example, oroidin does not engage MreB, and ageliferin's primary reported mechanism involves biofilm disruption [2].

Mechanism of Action Target Identification Chemical Biology

Potent Eukaryotic Cell Motility Inhibition (IC50 15 µM) Not Observed in Key Analogs

Sceptrin is a potent inhibitor of cell motility in multiple cancer cell lines, including MDA-MB-231 (breast), A549 (lung), and HeLa (cervical), with an IC50 value of 15 µM [1]. This activity is mediated by direct binding to monomeric actin, which disrupts its polymerization into microfilaments essential for cell contractility and migration [1]. Importantly, close synthetic analogs of sceptrin were tested and found to be either equimolar or less potent, demonstrating a specific structure-activity relationship for this biological effect [2]. This contrasts with the primary activities of other class members: oroidin is primarily antibacterial, ageliferin is anti-biofilm, and hymenin shows weak antibacterial activity against plant pathogens [3].

Cancer Biology Cell Motility Cytoskeleton

Quantitative Comparison of Antibacterial Spectrum: Sceptrin Exhibits Broad-Spectrum Activity Against Both E. coli and S. aureus

In a 2024 microfractionation study of Sri Lankan marine sponges, sceptrin was isolated alongside hymenin and manzacidin A/C from Stylissa massa. Among these co-isolated bromopyrrole alkaloids, only sceptrin exhibited broad-spectrum antibacterial activity against both the Gram-negative Escherichia coli and the Gram-positive Staphylococcus aureus, with an MIC of 62.5 µM against both species [1]. In contrast, hymenin showed much weaker activity, with MIC values of 520 mg/L and 310 mg/L against the plant pathogens Agrobacterium tumefaciens and Erwinia carotovora, respectively [2]. This head-to-head comparison within the same study highlights sceptrin's broader and more potent antibacterial spectrum.

Antibacterial Broad-Spectrum MIC

Optimal Research and Procurement Scenarios for Sceptrin Dihydrochloride


Antibacterial Drug Discovery: Prioritizing Sceptrin as a Broad-Spectrum Lead Scaffold

For academic or industrial laboratories engaged in antibacterial drug discovery, Sceptrin dihydrochloride is the preferred lead scaffold from the pyrrole-imidazole alkaloid class. Its demonstrated broad-spectrum activity against both E. coli and S. aureus at an MIC of 62.5 µM [1], coupled with a unique mechanism of action involving MreB binding [2], distinguishes it from narrow-spectrum or less potent analogs like oroidin and hymenin. Procurement of sceptrin is thus justified for high-throughput screening (HTS) campaigns, mechanism-of-action studies, and medicinal chemistry optimization programs targeting novel antibacterial agents.

Chemical Biology and Target Identification: Utilizing Sceptrin as a Probe for MreB-Dependent Processes

Investigators studying bacterial cell morphology, division, or cytoskeletal dynamics should specifically source Sceptrin dihydrochloride. Its validated binding to the bacterial actin homolog MreB [2] makes it a powerful chemical probe for dissecting MreB function in rod-shaped bacteria such as E. coli and Bacillus subtilis. Unlike other class members that lack this specific target engagement, sceptrin can be employed in affinity-based target identification studies, resistance mapping, and phenotypic screening to interrogate MreB-dependent pathways [2].

Cancer Metastasis and Cell Motility Research: Leveraging Sceptrin's Anti-Migratory Activity

For oncology research focused on tumor cell invasion and metastasis, Sceptrin dihydrochloride offers a valuable tool compound. Its potent inhibition of cell motility (IC50 15 µM) across multiple cancer cell lines [3] is a property not shared by its close analogs, making it uniquely suited for studies on actin dynamics, cell contractility, and anti-metastatic drug development. Procurement of sceptrin is recommended for use as a positive control in motility assays and as a starting point for the synthesis of more potent anti-metastatic derivatives [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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